2-(2-(Aminomethyl)cyclohexyl)isothiazolidine 1,1-dioxide acetate is a compound that belongs to the class of isothiazolidine derivatives. It features a cyclohexyl group and an aminomethyl substituent, which contribute to its unique chemical properties and potential applications. This compound is of interest in medicinal chemistry due to its structural characteristics, which may influence its biological activity.
The information regarding this compound can be sourced from various scientific literature, including patents and research articles that explore its synthesis, properties, and applications. Notably, there are patents detailing the synthesis methods and biological evaluations of similar compounds within the same class, indicating ongoing research into their pharmacological potential .
This compound falls under the category of heterocyclic organic compounds, specifically those containing sulfur in the isothiazolidine ring. Its classification can be further refined based on its functional groups, including amines and acetates.
The synthesis of 2-(2-(Aminomethyl)cyclohexyl)isothiazolidine 1,1-dioxide acetate typically involves several key steps:
These methods may vary based on starting materials and desired yields. Detailed retrosynthetic analysis can guide chemists in optimizing these synthetic routes by identifying key intermediates and reaction conditions .
The molecular structure of 2-(2-(Aminomethyl)cyclohexyl)isothiazolidine 1,1-dioxide acetate can be represented as follows:
This compound features a bicyclic structure with a sulfur atom incorporated into the isothiazolidine ring. The presence of both an aminomethyl group and an acetate moiety contributes to its reactivity and potential interactions with biological targets.
Structural data can be obtained through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into bond angles, distances, and conformational preferences.
The compound can participate in various chemical reactions due to its functional groups:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways, such as temperature control, solvent choice, and catalyst presence .
The mechanism of action for 2-(2-(Aminomethyl)cyclohexyl)isothiazolidine 1,1-dioxide acetate in biological systems likely involves interaction with specific receptors or enzymes:
Research into similar compounds suggests that modifications in structure can lead to significant changes in biological activity, emphasizing the importance of structural analysis in drug design .
Relevant data regarding these properties can be obtained through experimental studies and literature reviews focusing on similar compounds .
The potential applications of 2-(2-(Aminomethyl)cyclohexyl)isothiazolidine 1,1-dioxide acetate span various fields:
Research continues to explore the therapeutic potential of this compound class, particularly in pain management and other pharmacological areas .
Isothiazolidine-1,1-dioxide derivatives represent a structurally unique class of saturated five-membered heterocycles characterized by a sulfone group at the 1-position. These scaffolds have evolved from early industrial applications (e.g., saccharin and microbicides) to privileged pharmacophores in modern drug discovery . The sulfone moiety imparts high dipole moments (>4.0 D) and enhanced metabolic stability, while the saturated ring system enables predictable conformational control for target engagement [7] [9]. Notably, derivatives like 2-(2-(aminomethyl)cyclohexyl)isothiazolidine 1,1-dioxide acetate exemplify strategic hybridization, merging the isothiazolidine core with a cyclohexyl-aminomethyl pharmacophore to optimize bioactivity and pharmacokinetic properties.
Clinical relevance is demonstrated by derivatives such as CP-547632, an isothiazole-based VEGFR2 inhibitor (IC₅₀ = 11 nM), and NLRP3 inflammasome inhibitors for inflammatory diseases [3] . The structural versatility of this scaffold enables diverse therapeutic targeting, with over 25 patented bioactive derivatives reported between 2018–2025 alone [3] [6] [7].
Compound Name | Therapeutic Target | Key Structural Features | Reference |
---|---|---|---|
CP-547632 | VEGFR2/FGFR inhibitor (IC₅₀ = 11/9 nM) | Isothiazole core | |
Probenazole (Oryzaemate) | Rice blast fungus control | Benzisothiazole 1,1-dioxide | |
NLRP3 Inflammasome Inhibitors | Interleukin-1β suppression | Spirocyclic isothiazolidine | [3] |
Rapamycin-sultam hybrids | mTOR inhibitors | Bicyclic isothiazolidine dioxide | [7] |
The synthetic methodology for isothiazolidine-1,1-dioxides has advanced significantly from early stoichiometric reactions to sophisticated catalytic strategies. Key developments include:
Structural diversification focuses on C3/C5 substitutions to modulate electronic properties and ring fusion to restrict conformational mobility. For example, bicyclic derivatives in US20220202787A1 exhibit 10-fold enhanced mTOR binding affinity (Kd < 1 nM) compared to monocyclic analogs [7].
Method | Conditions | Key Product | Yield (%) |
---|---|---|---|
Intramolecular Carbo-Michael | Base catalyst, RT | Alkyl 3-carboxylate derivatives | 75–92 |
[3+2] Cycloaddition | Organocatalyst, CH₂Cl₂ | 4-Methylenepyrrolidines | 78 |
Metal-Free Electrochemical | RVC anode, 7.5 mA | Tetracyclic pyrrolidines | 70 |
The incorporation of 2-(aminomethyl)cyclohexyl motifs into isothiazolidine dioxides addresses critical limitations of early derivatives:
Notably, WO2018136890A1 demonstrates that 2-(aminomethyl)cyclohexyl-isothiazolidine dioxide derivatives suppress interleukin-1β release (IC₅₀ = 0.46 μM) by optimally positioning the amine to nucleophilically attack NLRP3’s nucleotide-binding domain [3].
Derivative Structure | Target | IC₅₀ (μM) | Relative Potency vs. Linear Analog |
---|---|---|---|
Cyclohexyl-aminomethyl | NLRP3 Inflammasome | 0.46 | 4.8× |
n-Butyl-aminomethyl | NLRP3 Inflammasome | 2.21 | 1.0× (reference) |
Phenyl-aminomethyl | NLRP3 Inflammasome | 1.87 | 1.2× |
The sulfone group (─SO₂─) in isothiazolidine dioxides confers exceptional ADME properties:
In rapamycin-isothiazolidine conjugates (US20220202787A1), the sulfone acts as a bioisostere for carboxylates, mimicking ATP’s phosphate interactions in mTOR binding while resisting esterase hydrolysis [7].
Compound Feature | Microsomal t½ (min) | Plasma Protein Binding (%) | CYP3A4 Inhibition (IC₅₀, μM) |
---|---|---|---|
Isothiazolidine-1,1-dioxide | >120 | 88–92 | >50 |
Isothiazolidine (sulfide) | 22–28 | 65–70 | 12.4 |
Piperazine (reference) | 45 | 75 | 8.3 |
Compounds Cited in Article
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: